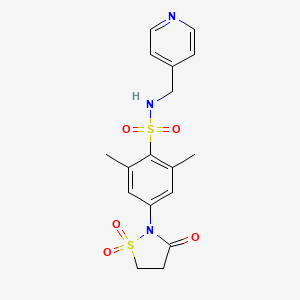

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their wide range of biological activities. The structure of this compound suggests that it may have potential as an anticancer agent due to the presence of a sulfonamide group, which is a bioisostere of sulfonate and ethenyl groups, and is often found in compounds with antimitotic and antiproliferative activities .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the formation of a bridge between two phenyl moieties, as seen in the substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs). These compounds are prepared and biologically evaluated for their antiproliferative activities, which are often at the nanomolar level against various cancer cell lines . Another related synthesis involves novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides, which are investigated for their inhibitory activity against carbonic anhydrase isoforms and their anticancer activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the presence of a phenylimidazolidin-2-one moiety can mimic the trimethoxyphenyl moiety found in potent antimicrotubule agents . The molecular modeling studies of the novel sulfonamides indicate that the inhibitory activity against carbonic anhydrase isoforms is highly dependent on the structure of the compounds, with certain derivatives showing strong inhibition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives are key to their bioactivity. The introduction of various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can significantly affect the cytotoxicity and tumor specificity of these compounds . The bioactivity studies often focus on the ability of these compounds to inhibit carbonic anhydrase isoforms, which is a common target for anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and potential as anticancer agents. The sulfonamide group, in particular, is known for its ability to block cell cycle progression in the G(2)/M phase, leading to cytoskeleton disruption and anoikis, which are important properties for antitumor agents . The inhibitory activity against carbonic anhydrase isoforms also suggests that these compounds can interfere with the enzyme's function, which is crucial for tumor growth and metastasis .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits potential as a Type II photosensitizer in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Photocatalytic Applications

- Öncül, Öztürk, and Pişkin (2021) synthesized a zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The compound's photosensitizing abilities make it suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Enzyme Inhibition Studies

- In research by Alyar et al. (2019), Schiff bases derived from benzenesulfonamide were synthesized. These compounds showed inhibitory effects on enzymes like cholesterol esterase and tyrosinase, which are important for understanding biochemical pathways (Alyar et al., 2019).

Anticancer Activity

- Ghorab and Al-Said (2012) explored indenopyridine derivatives of benzenesulfonamide, which exhibited potent in vitro anticancer activity against specific cancer cell lines, highlighting its potential in cancer research (Ghorab & Al-Said, 2012).

Antimicrobial Properties

- Sojitra et al. (2016) developed benzenesulfonamide derivatives with significant antimicrobial activities, indicating their potential in addressing infectious diseases (Sojitra et al., 2016).

Eigenschaften

IUPAC Name |

2,6-dimethyl-N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-12-9-15(20-16(21)5-8-26(20,22)23)10-13(2)17(12)27(24,25)19-11-14-3-6-18-7-4-14/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFACRAOSCNURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=NC=C2)C)N3C(=O)CCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)